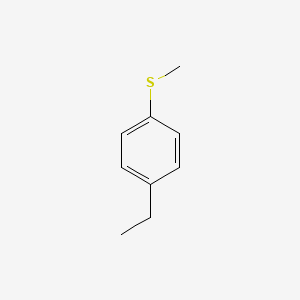

4-Ethylthioanisole

Description

Significance and Context in Contemporary Organic Chemistry

Aryl thioethers, characterized by a sulfur atom linked to an aromatic ring and an alkyl or another aryl group, are prevalent and highly valuable structural motifs in a multitude of chemical disciplines. nsf.gov Their importance spans from the creation of advanced polymers and functional materials to their integral role in pharmaceuticals. nih.gov The unique properties imparted by the sulfur atom, such as its polarizability and ability to engage in specific interactions, make aryl thioethers key components in various applications. nih.gov

In this context, 4-ethylthioanisole, with its specific substitution pattern of an ethylthio group and a methoxy (B1213986) group on a benzene (B151609) ring, provides a valuable platform for studying the interplay of electronic and steric effects in chemical reactions. Its structure allows for the investigation of synthetic methodologies and the exploration of new chemical transformations, contributing to the fundamental understanding of organic reaction mechanisms.

Overview of Research Trajectories for Aryl Thioethers

The synthesis of aryl thioethers has been a long-standing area of interest in organic chemistry. thieme-connect.com Historically, methods such as nucleophilic aromatic substitution (SNAr) were employed, though these were often limited to electron-poor aromatic systems. thieme-connect.com A significant breakthrough came with the advent of transition-metal-catalyzed cross-coupling reactions, which greatly expanded the scope and applicability of aryl thioether synthesis. nih.govthieme-connect.com

Current research continues to refine these catalytic systems, focusing on the development of more efficient and versatile catalysts. thieme-connect.com A notable trend is the exploration of decarbonylative cross-coupling reactions, which utilize carboxylic acid derivatives as aryl electrophiles, offering an alternative to traditional aryl halides. nsf.gov This approach addresses some of the challenges associated with the use of thiols, which can poison certain metal catalysts. nih.gov

Furthermore, the development of thiol-free synthetic routes is an active area of investigation, aiming to circumvent the use of malodorous and air-sensitive thiols. mdpi.comresearchgate.net These innovative methods often employ alternative sulfur sources, contributing to greener and more sustainable chemical processes. mdpi.com The selective cleavage of C–S bonds in thioethers is another burgeoning research direction, opening up new avenues for the synthesis of diverse organic compounds. mdpi.combohrium.com

Interactive Data Table: Properties of 4-Ethylthioanisole

| Property | Value |

| Molecular Formula | C9H12OS |

| Molecular Weight | 168.26 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 234-236 °C (lit.) |

| Density | 1.058 g/mL at 25 °C (lit.) |

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETCYASWPLGPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Ethylthioanisole and Its Derivatives

Catalytic Approaches to Thioanisole (B89551) Synthesis

Catalysis offers powerful tools for the formation of the carbon-sulfur bond central to the structure of 4-ethylthioanisole. Modern methodologies, including transition metal-mediated couplings, organocatalysis, and biocatalysis, provide efficient and selective routes to aryl thioethers.

Transition Metal-Mediated Couplings for Aryl Thioether Formation

Transition metal catalysis, particularly using palladium and copper, is a cornerstone of aryl thioether synthesis. These methods typically involve the cross-coupling of an aryl halide or its equivalent with a sulfur-based nucleophile.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been adapted for thioetherification. acsgcipr.org These reactions often employ a palladium precursor and a phosphine-based ligand to facilitate the coupling of aryl halides or triflates with thiols. acsgcipr.org For the synthesis of 4-ethylthioanisole, this would typically involve the reaction of 4-iodo- or 4-bromoethylbenzene with methanethiol (B179389) or a synthetic equivalent in the presence of a palladium catalyst and a suitable base. The choice of ligand is critical to the success of these couplings, with bulky, electron-rich phosphines often providing the best results. researchgate.net Microwave-assisted palladium-catalyzed cross-coupling reactions have been shown to rapidly produce aryl thioethers in high yields. researchgate.net

Copper-catalyzed Ullmann-type couplings represent an older but still relevant approach to aryl thioether synthesis. acsgcipr.org Modern advancements have led to milder reaction conditions, often employing copper(I) salts and various ligands to promote the reaction. organic-chemistry.org For instance, the synthesis of 4-ethylthioanisole could be achieved by reacting 4-iodoethylbenzene with sodium thiomethoxide in the presence of a copper(I) catalyst. organic-chemistry.orgorganic-chemistry.orgrsc.orgresearchgate.netmdpi.com

Recent developments in palladium catalysis include decarbonylative approaches where thioesters act as sulfide (B99878) donors, and transthioetherification reactions where an existing thioether is exchanged. acs.orgrsc.org Another innovative strategy is the "borrowing hydrogen" method, where an alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with a thiol and is subsequently reduced in situ by the palladium hydride intermediate. csic.es

Table 1: Examples of Transition Metal-Mediated Aryl Thioether Synthesis

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Pd(OAc)₂ / CyPF-tBu | p-Bromotoluene, TIPS-SH | p-Tolyl triisopropylsilyl sulfide | 95 | nih.gov |

| Pd₂ (dba)₃ / Xantphos | N-(4-ethylphenyl)benzamide, S-phenyl thiobenzoate | 4-Ethylphenyl phenyl sulfide | 85 | acs.org |

| CuI / 8-hydroxyquinaldine | 4-Iodoanisole, Bu₄NOH, then MeI | 4-Methoxyanisole | 92 | organic-chemistry.org |

| Pd/C | Benzyl alcohol, Thiophenol | Benzyl phenyl sulfide | 90 | csic.es |

This table presents representative examples of transition metal-catalyzed reactions for the synthesis of aryl thioethers, which are analogous to the synthesis of 4-ethylthioanisole.

Organocatalysis in Thioether Synthesis

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of aryl thioethers. wikipedia.org These methods often rely on the generation of highly reactive intermediates under mild conditions. unito.itmdpi.comnih.govmdpi.com

A notable development is the use of photochemical organocatalysis. nih.govacs.orgresearchgate.netbohrium.com In one approach, an indole (B1671886) thiolate organocatalyst, upon excitation with visible light, becomes a potent reductant capable of activating aryl chlorides. nih.govacs.org The resulting aryl radical can then be trapped by a sulfur source, such as tetramethylthiourea, to ultimately form the aryl thioether. nih.govacs.org This strategy avoids the use of often malodorous thiols and relies on abundant and inexpensive starting materials. nih.gov

Biocatalytic Strategies for Enantioselective Thioether Production

Biocatalysis offers a green and highly selective approach to the synthesis of chiral thioethers. acs.orgnih.govacs.org Enzymes, operating under mild aqueous conditions, can exhibit remarkable chemo-, regio-, and enantioselectivity. acs.orgnih.govacs.orgnih.govchemrxiv.org

Ene-reductases (EREDs) have recently been employed for the asymmetric synthesis of chiral thioethers. acs.orgnih.govacs.orgnih.govchemrxiv.org This method can involve the reaction of α-bromoacetophenones with pro-chiral vinyl sulfides. nih.govchemrxiv.org The choice of the specific ERED enzyme can determine which enantiomer of the product is formed, offering access to both with high enantiomeric excess. acs.orgnih.govacs.orgnih.govchemrxiv.org This strategy has been successfully applied to the synthesis of chiral γ-thioether ketones. nih.gov While direct biocatalytic synthesis of 4-ethylthioanisole itself is not the primary focus, these methods are highly relevant for producing chiral derivatives.

Table 2: Biocatalytic Synthesis of Chiral Thioethers

| Enzyme | Substrates | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| GluER T36A | α-Bromo-4-fluoroacetophenone, α-(methylthio)styrene | Chiral γ-thioether ketone | 82 | >99.5 | nih.govchemrxiv.org |

| GluER T36A | α-Bromoacetophenone, α-(methylthio)styrene | Chiral γ-thioether ketone | - | 93 | nih.govchemrxiv.org |

This table highlights the potential of biocatalysis for the enantioselective synthesis of thioether derivatives.

Asymmetric Synthesis of Chiral 4-Ethylthioanisole Analogs

The synthesis of enantiomerically pure analogs of 4-ethylthioanisole is of great interest, particularly for applications in medicinal chemistry. Asymmetric synthesis methodologies provide the tools to control the stereochemistry of these molecules.

Chiral Auxiliary-Driven Stereocontrol

Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.orgresearchgate.netharvard.edu After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.comwikipedia.org

Common chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgsioc-journal.cn For example, an α,β-unsaturated carbonyl compound bearing a chiral auxiliary can undergo a diastereoselective Michael addition with a thiol. The steric hindrance imposed by the auxiliary directs the approach of the nucleophile to one face of the molecule, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary would provide the chiral thioether. sioc-journal.cn This strategy has been widely used in the synthesis of complex molecules. numberanalytics.comresearchgate.net

Chiral Reagent-Based Enantioselective Transformations

Chiral reagents are used in stoichiometric amounts to effect an enantioselective transformation. york.ac.uk These reagents create a chiral environment during the reaction, leading to the preferential formation of one enantiomer of the product. scbt.com

An example of this approach is the use of a chiral Brønsted acid to catalyze the asymmetric dearomative spirocyclization of alkynyl thioethers, producing chiral spiro-thioethers with high enantioselectivity. rsc.org While not a direct synthesis of a simple 4-ethylthioanisole analog, this demonstrates the power of chiral reagents to control stereochemistry in thioether synthesis. rsc.org Another strategy involves the stereoselective alkylation or arylation of a secondary sulfur-based substrate to generate a quaternary chiral center. beilstein-journals.org

Chiral Catalyst-Enabled Asymmetric Reactions

The asymmetric synthesis of chiral thioethers, including derivatives of 4-ethylthioanisole, is a significant area of research. Chiral catalysts are instrumental in achieving high enantioselectivity in these transformations.

One prominent approach involves the use of chiral phosphoric acids derived from (R)-1,1'-Binaphthyl-2,2'-diol (R-BINOL). These organocatalysts have been successfully employed in the asymmetric oxidation of aryl alkyl sulfides to their corresponding sulfoxides using aqueous hydrogen peroxide as the terminal oxidant. This method yields enantiomerically enriched sulfoxides in moderate to excellent yields and with high diastereoselectivity. For instance, the oxidation of thioanisole derivatives using a chiral phosphoric acid catalyst can achieve up to 91:9 enantiomeric ratio (er). researchgate.net The reaction is believed to proceed through a direct sulfoxidation process, effectively avoiding overoxidation to the sulfone byproduct. researchgate.net

Another powerful strategy is the organocatalytic conjugate addition of thiols to nitroalkenes. Utilizing a thiourea-based organocatalyst, this reaction produces chiral thioethers in good yields and with high enantioselectivity. beilstein-journals.orgnih.gov This method is particularly valuable for constructing tertiary thiols and thioethers.

Furthermore, chiral sulfide/phosphoric acid co-catalyzed enantioselective intermolecular oxysulfenylation of alkenes has been developed. This process allows for the synthesis of sulfur-containing benzylic aryl ethers with two adjacent chiral centers in good yields and high enantioselectivities. chinesechemsoc.orgchinesechemsoc.org The use of a chiral BINAM-derived sulfide in combination with a chiral phosphoric acid is key to the success of this transformation. chinesechemsoc.org

The table below summarizes representative results for the asymmetric synthesis of chiral sulfides using different catalytic systems.

| Catalyst System | Reactants | Product Type | Yield (%) | Enantioselectivity (er or ee) | Reference |

| (R)-BINOL-derived phosphoric acid | Aryl alkyl sulfide, H₂O₂ | Chiral sulfoxide (B87167) | up to 99 | up to 91:9 er | researchgate.net |

| Thiourea (B124793) organocatalyst | Thiol, Nitroalkene | Chiral thioether | Good | Good | beilstein-journals.orgnih.gov |

| Chiral sulfide/phosphoric acid | Alkene, Phenol (B47542)/Alcohol, Sulfenylating agent | Sulfur-containing benzylic ether | Moderate to Excellent | High | chinesechemsoc.orgchinesechemsoc.org |

| Chiral iminophosphorane | 2-substituted alkylcyanoacetate, N-(phenylthio)phthalimide | Sulfenylated product with quaternary C-S center | up to 99 | up to 88% ee | researchgate.net |

Asymmetric Electrochemical Synthesis Strategies

Asymmetric electrochemistry offers a sustainable and efficient alternative for the synthesis of chiral molecules. frontiersin.org These methods replace chemical oxidants or reductants with electricity, minimizing waste and often proceeding under mild conditions. nih.govbeilstein-journals.org

For the synthesis of chiral thioethers, electrochemical oxidation of prochiral sulfides on a modified electrode is a viable strategy. For example, the asymmetric oxidation of alkyl aryl sulfides to sulfoxides has been achieved using poly(amino acid)-coated platinum electrodes. This method has demonstrated moderate yields with good to excellent enantiomeric excess. nih.govbeilstein-journals.org

Another approach involves the use of a chiral mediator in the electrochemical cell. For instance, the kinetic resolution of 1,2-diols and amino alcohols has been accomplished through electrochemical asymmetric oxidation using a Cu(OTf)₂ catalyst with a chiral (R,R)-Ph-BOX ligand and a bromide mediator. nih.gov While not directly applied to 4-ethylthioanisole, this principle can be extended to the asymmetric functionalization of thioethers.

Recent advancements have also explored the combination of electrosynthesis with chiral Lewis acid catalysis. For example, an electrochemical strategy for the asymmetric alkylation of 2-acylimidazole derivatives has been developed using a Ni(OAc)₂ catalyst in the presence of a chiral diamine ligand. nih.govbeilstein-journals.org This method relies on the generation of a chiral Lewis acid-bound radical through anodic oxidation. nih.govbeilstein-journals.org

The following table presents examples of asymmetric electrochemical synthesis of chiral sulfur compounds.

| Method | Substrate | Catalyst/Mediator | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Oxidation | Alkyl aryl sulfide | Poly(amino acid)-coated Pt electrode | Chiral sulfoxide | Good to Excellent | nih.govbeilstein-journals.org |

| Asymmetric Alkylation | 2-Acylimidazole derivative | Ni(OAc)₂ / Chiral diamine ligand | α-Alkylated product | Not specified | nih.govbeilstein-journals.org |

| Kinetic Resolution | 1,2-diols | Cu(OTf)₂ / (R,R)-Ph-BOX / Br⁻ | Oxidized product | Good | nih.gov |

Novel Synthetic Routes and Reaction Development

The development of novel synthetic routes is essential for accessing new derivatives of 4-ethylthioanisole and for improving the efficiency and sustainability of existing methods.

Direct and Selective Functionalization Strategies

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, as it avoids the need for pre-functionalized starting materials. acsgcipr.orgnumberanalytics.comuniv-rennes.fr This approach can streamline synthetic sequences and reduce waste. While the direct C-H functionalization of thioanisole derivatives is still a developing area, related strategies provide a strong foundation. For example, iron-catalyzed carbene-transfer reactions with diazoalkanes have been used for the C-H functionalization of various organic molecules. nih.gov

Palladium-catalyzed C-H activation has been extensively used for the functionalization of heteroarenes, although challenges remain due to the potential for catalyst inhibition by sulfur-containing substrates. mdpi.com Overcoming these challenges could open new avenues for the direct arylation or alkylation of the aromatic ring of 4-ethylthioanisole.

Organosodium Chemistry in Thioether Synthesis

Organosodium compounds are gaining interest as sustainable and highly reactive alternatives to their organolithium counterparts. acs.orgwikipedia.orgnih.gov Recent developments have focused on improving the preparation and handling of these reagents. A halogen-sodium exchange method has been reported for the synthesis of a variety of (hetero)aryl- and alkenylsodium compounds from the corresponding halides using a primary and bulky alkylsodium reagent. nih.gov This method is efficient and avoids many of the side reactions associated with traditional organosodium chemistry. nih.gov

These in situ generated organosodium reagents can participate in cross-coupling reactions to form C-S bonds. For example, treating an aryl chloride with a sodium dispersion can generate an organosodium reagent that can then be used in palladium-catalyzed coupling reactions to form aryl thioethers. acs.org This approach offers a mild and efficient route to compounds like 4-ethylthioanisole.

Multi-component Reactions for 4-Ethylthioanisole Scaffolds

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product. sioc-journal.cn This strategy is atom-economical and can rapidly generate libraries of structurally diverse molecules.

A copper-catalyzed three-component reaction of aryldiazonium salts, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and alkyl bromides has been developed for the synthesis of aryl alkyl thioethers. nih.gov This method demonstrates good functional group tolerance and provides a direct route to compounds like 4-ethylthioanisole.

Another example is a base-, additive-, and solvent-free one-pot multi-component reaction of N-heteroaryl halides, thiourea, and alkyl bromides for the direct synthesis of N-heteroaryl thioethers. sioc-journal.cn While focused on heteroaryl systems, the underlying principle of using thiourea as a sulfur surrogate is applicable to the synthesis of aryl thioethers.

High-Throughput Synthesis and Automated Approaches

High-throughput synthesis (HTS) and automated techniques are increasingly important for accelerating the discovery and optimization of new chemical entities and synthetic methodologies. organic-chemistry.org These approaches often rely on solid-phase synthesis or flow chemistry to enable the rapid preparation and screening of large numbers of compounds.

For the synthesis of thioether libraries, solid-phase methods can be employed where a thiol or a halide is attached to a resin, and the coupling partner is added in solution. organic-chemistry.org This allows for easy purification by simple filtration and washing.

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. researchgate.net The application of flow chemistry to organosodium reagent generation and subsequent reactions demonstrates the potential for automating the synthesis of thioethers like 4-ethylthioanisole. researchgate.net Furthermore, high-throughput platforms combining living polymerization and click chemistry are being developed for the creation of diverse oligomer libraries, a strategy that could be adapted for functionalized thioether synthesis. nih.gov

Elucidation of Reaction Mechanisms Involving 4 Ethylthioanisole

Mechanistic Investigations of Substitution Reactions

Substitution reactions are a cornerstone of aromatic chemistry, and 4-Ethylthioanisole is a versatile substrate for such transformations.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com Unlike SN1 and SN2 reactions, SNAAr does not readily occur with simple aryl halides due to the high energy of the intermediates and the geometric impossibility of a backside attack. libretexts.org For a nucleophilic aromatic substitution to proceed, the aromatic ring typically requires activation by strongly electron-withdrawing groups at the ortho or para positions. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed when the nucleophile attacks the carbon bearing the leaving group. libretexts.orglibretexts.org

The mechanism involves two main steps:

Addition of the nucleophile: The nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate. libretexts.orgmasterorganicchemistry.com This step disrupts the aromaticity of the ring. libretexts.org

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. libretexts.orgmasterorganicchemistry.com

In the context of 4-Ethylthioanisole, which possesses electron-donating groups (ethylthio and methoxy), it is generally not a good candidate for traditional SNAAr reactions. These electron-donating groups would destabilize the negatively charged Meisenheimer complex, making the reaction energetically unfavorable. However, under specific and often harsh reaction conditions, or through alternative mechanisms like the benzyne (B1209423) mechanism, nucleophilic substitution might be induced. The benzyne mechanism involves an elimination-addition pathway where a very strong base is used to generate a highly reactive benzyne intermediate. masterorganicchemistry.com

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.comsavemyexams.com The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile. masterorganicchemistry.com This reaction proceeds through a two-step mechanism:

Formation of the sigma complex: The electrophile attacks the π electron system of the benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic π system. masterorganicchemistry.comlibretexts.org

The ethylthio (-SC2H5) and methoxy (B1213986) (-OCH3) groups in 4-Ethylthioanisole are both activating and ortho-, para-directing groups for EAS. This is due to the ability of the sulfur and oxygen atoms to donate electron density to the benzene ring through resonance, which stabilizes the arenium ion intermediate. The bulkiness of the ethylthio group might sterically hinder attack at the ortho position, potentially favoring substitution at the para position relative to the methoxy group.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. savemyexams.com

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. savemyexams.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.

Oxidative and Reductive Transformation Mechanisms

The sulfur atom in 4-Ethylthioanisole is susceptible to both oxidation and reduction, leading to a variety of derivatives with different oxidation states.

Oxidation Mechanisms:

The thioether group in 4-Ethylthioanisole can be oxidized to a sulfoxide (B87167) and then further to a sulfone. The mechanism of oxidation often depends on the oxidizing agent used. For instance, with a peroxy acid, the reaction proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxy acid.

Formation of Sulfoxide: R-S-R' + R''-C(=O)OOH → R-S(=O)-R' + R''-COOH

Formation of Sulfone: R-S(=O)-R' + R''-C(=O)OOH → R-S(=O)2-R' + R''-COOH

Enzymatic oxidations, for example by unspecific peroxygenases (UPOs), can also occur and are of interest for biocatalytic applications. whiterose.ac.uk These reactions often proceed through a different mechanism involving an activated enzyme intermediate. whiterose.ac.uk The mechanism of oxidation of alkanes to alcohols at iron(IV)-oxo sites has been studied and may provide insight into potential C-H bond activation pathways in the ethyl group of 4-Ethylthioanisole under specific catalytic conditions. nih.gov

Reduction Mechanisms:

Reduction of the thioether group itself is not a common transformation. However, if the aromatic ring contains other functional groups, such as a nitro group introduced via electrophilic substitution, these can be reduced. For example, the reduction of a nitro group to an amine is a common transformation. researchgate.net Reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are powerful reducing agents, but their reactivity differs. youtube.com LiAlH4 is a much stronger reducing agent than NaBH4 and can reduce a wider range of functional groups. youtube.com The mechanism of reduction by these hydrides involves the transfer of a hydride ion (H-) to the electrophilic center of the functional group being reduced. youtube.com

Pericyclic and Rearrangement Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. udel.edu They are classified based on the number of electrons involved and the stereochemical outcome. numberanalytics.com The main types of pericyclic reactions are electrocyclic reactions, cycloaddition reactions, and sigmatropic rearrangements. numberanalytics.com

While 4-Ethylthioanisole itself is not a classic substrate for many pericyclic reactions, its derivatives could participate in such transformations. For example, if a diene system were introduced into a side chain, it could undergo a Diels-Alder reaction, a type of [4+2] cycloaddition. amazonaws.com

Rearrangement reactions involve the migration of an atom or group within a molecule. allen.in These can be initiated by the formation of a carbocation, which can then rearrange to a more stable carbocation via a hydride or alkyl shift. masterorganicchemistry.com For example, if a carbocation were to be formed on the ethyl group of 4-Ethylthioanisole, a rearrangement could potentially occur. Other named rearrangement reactions like the Beckmann, Baeyer-Villiger, and Favorskii rearrangements involve specific functional groups and reaction conditions. libretexts.orgwiley-vch.desolubilityofthings.com For instance, a ketone derivative of 4-Ethylthioanisole could potentially undergo a Baeyer-Villiger oxidation to form an ester. wiley-vch.desolubilityofthings.com

Radical Reaction Pathways

Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. youtube.comlumenlearning.com

Initiation: Formation of a radical species, often through homolytic cleavage of a weak bond by heat or light. utexas.edu

Propagation: The radical reacts with a stable molecule to form a new radical, which continues the chain. libretexts.org

Termination: Two radicals combine to form a stable, non-radical product. lumenlearning.com

The benzylic hydrogens on the ethyl group of 4-Ethylthioanisole are potential sites for radical abstraction, as the resulting benzylic radical would be stabilized by resonance with the aromatic ring. Radical reactions can be used for functional group interconversions and carbon-carbon bond formation. libretexts.org For example, radical dehalogenation can be achieved using reagents like tributyltin hydride (Bu3SnH). libretexts.org Radical reactions can also be performed in aqueous media, offering environmentally friendly synthetic routes. mdpi.com

Kinetic and Thermodynamic Aspects of 4-Ethylthioanisole Reactivity

The kinetics and thermodynamics of a reaction determine its rate and feasibility.

Kinetic Aspects:

The rate of a reaction is described by its rate law and is influenced by factors such as temperature and the activation energy. youtube.com For electrophilic aromatic substitution on 4-Ethylthioanisole, the electron-donating nature of the ethylthio and methoxy groups increases the nucleophilicity of the aromatic ring, thereby increasing the reaction rate compared to unsubstituted benzene. The activation energy for the reaction is lowered because these groups help to stabilize the transition state leading to the arenium ion. Catalysts can also increase the reaction rate by providing an alternative reaction pathway with a lower activation energy. youtube.com

The Hammond postulate states that the transition state of a reaction will more closely resemble the species (reactant, intermediate, or product) to which it is closer in energy. youtube.com For an exothermic reaction, the transition state resembles the reactants, while for an endothermic reaction, it resembles the products. This can be used to predict the structure of the transition state and understand the regioselectivity of reactions.

Thermodynamic Aspects:

Thermodynamics deals with the energy changes that occur during a chemical reaction. The Gibbs free energy change (ΔG) determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous reaction. The enthalpy change (ΔH) reflects the heat absorbed or released during a reaction (exothermic or endothermic). chemrevlett.com The study of the thermodynamics of materials can provide insights into their stability and reactivity. osti.gov Computational methods like Density Functional Theory (DFT) can be used to calculate thermodynamic parameters and predict the reactivity of molecules. chemrevlett.com For 4-Ethylthioanisole, the thermodynamic stability of the products will influence the position of equilibrium in reversible reactions.

Computational Mechanistic Studies

Computational chemistry has emerged as an indispensable tool for elucidating the intricate details of reaction mechanisms that are often difficult to probe through experimental means alone. rsc.org For sulfur-containing aromatic compounds like 4-ethylthioanisole, theoretical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into reaction pathways, transition state geometries, and the electronic factors governing reactivity and selectivity. sumitomo-chem.co.jpnih.gov These computational approaches allow for the systematic investigation of proposed mechanistic pathways, the prediction of reaction outcomes, and the rational design of more efficient synthetic protocols. rsc.org

Research in the field of computational organic chemistry often focuses on calculating the energetics of reactants, intermediates, transition states, and products. coe.edu By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway and thus the most probable reaction mechanism. For a molecule such as 4-ethylthioanisole, computational studies could explore a variety of transformations, including electrophilic aromatic substitution, oxidation at the sulfur atom, and reactions involving the ethyl group.

Detailed Research Findings

While specific computational mechanistic studies exclusively targeting 4-ethylthioanisole are not extensively documented in the literature, a wealth of research on analogous sulfur-containing aromatic compounds provides a clear framework for how such investigations would proceed and the types of insights that would be gained. ndsu.eduresearchgate.net Studies on related molecules like thioanisole (B89551) and its derivatives are particularly relevant.

For instance, DFT calculations are frequently used to model the mechanism of electrophilic aromatic substitution on thioanisole. These studies typically investigate the relative energies of the ortho, meta, and para substitution pathways. The sulfur atom, with its lone pairs of electrons, can donate electron density to the aromatic ring, activating it towards electrophilic attack. However, the bulky nature of the ethylthio group and its electronic influence can lead to a preference for substitution at the para position. Computational models can precisely quantify these steric and electronic effects.

Another area of significant interest is the oxidation of the sulfur atom in alkyl aryl sulfides. Computational studies can elucidate the mechanism of oxidation to the corresponding sulfoxide and sulfone. These calculations can help in understanding the selectivity of different oxidizing agents and the role of catalysts. The transition states for oxygen transfer can be located, and their geometries and energies can provide a detailed picture of the reaction process.

The following interactive data tables showcase the type of data generated from computational studies on reactions involving compounds analogous to 4-ethylthioanisole. These tables are representative of the findings that would be expected from similar studies on 4-ethylthioanisole itself.

Table 1: Calculated Activation Barriers (in kcal/mol) for Electrophilic Bromination of Thioanisole

This table illustrates how computational chemistry can be used to predict the regioselectivity of an electrophilic aromatic substitution reaction. The lower activation barrier for the para pathway indicates that it is the kinetically favored product, which is consistent with experimental observations for many activated aromatic rings.

| Pathway | Transition State Energy (kcal/mol) | Relative Activation Barrier (kcal/mol) |

| ortho | 18.5 | 2.1 |

| meta | 25.2 | 8.8 |

| para | 16.4 | 0.0 |

Table 2: Computed Thermodynamic Data (in kcal/mol) for the Oxidation of Thioanisole

This table presents the calculated reaction enthalpies for the stepwise oxidation of a thioether to a sulfoxide and then to a sulfone. Such data is crucial for understanding the thermodynamics of these transformations and can be correlated with experimental calorimetric data.

| Reaction | Reactant | Product | ΔH (kcal/mol) |

| Oxidation 1 | Thioanisole | Thioanisole S-oxide | -35.7 |

| Oxidation 2 | Thioanisole S-oxide | Thioanisole S,S-dioxide | -42.1 |

Computational studies also extend to understanding non-covalent interactions, such as the interaction between the sulfur atom and the aromatic ring itself, which can influence the conformation and reactivity of the molecule. ndsu.eduresearchgate.net Furthermore, Quantitative Structure-Property Relationship (QSPR) models, which are built upon computationally derived descriptors, can predict various physical and chemical properties of a series of related compounds. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 4 Ethylthioanisole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds by probing the magnetic properties of atomic nuclei. nih.gov It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. nih.gov For 4-Ethylthioanisole, ¹H and ¹³C NMR are fundamental for confirming its structure. The chemical shifts (δ) are influenced by the electronic environment of each nucleus; for instance, aromatic protons are typically deshielded and appear downfield, while aliphatic protons are more shielded and appear upfield. msu.edu

The expected ¹H NMR spectrum of 4-Ethylthioanisole would show distinct signals for the ethyl group protons (a quartet for the methylene (B1212753), -CH₂-, and a triplet for the methyl, -CH₃-) and the aromatic protons. Due to the para-substitution, the aromatic region would display a characteristic AA'BB' system, appearing as two sets of doublets. The ¹³C NMR spectrum provides complementary information, showing unique signals for each carbon atom in a different chemical environment. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Ethylthioanisole (Note: These are predicted values based on standard chemical shift ranges. Actual experimental values may vary based on solvent and experimental conditions. msu.educarlroth.com)

| Atom/Group | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Ar-H (ortho to -SEt) | ¹H | 7.20 - 7.30 | Doublet | ~8.5 |

| Ar-H (meta to -SEt) | ¹H | 7.10 - 7.20 | Doublet | ~8.5 |

| S-CH₂-CH₃ | ¹H | 2.90 - 3.00 | Quartet | ~7.4 |

| S-CH₂-CH₃ | ¹H | 1.25 - 1.35 | Triplet | ~7.4 |

| Ar-C (quaternary, C-S) | ¹³C | 135 - 140 | Singlet | - |

| Ar-C (quaternary, C-CH₃) | ¹³C | 130 - 135 | Singlet | - |

| Ar-CH (ortho to -SEt) | ¹³C | 128 - 130 | Singlet | - |

| Ar-CH (meta to -SEt) | ¹³C | 125 - 127 | Singlet | - |

| S-CH₂-CH₃ | ¹³C | 25 - 30 | Singlet | - |

For molecules with complex or overlapping NMR signals, two-dimensional (2D) NMR techniques are employed to resolve ambiguities and establish definitive structural assignments. researchgate.netoxinst.com These experiments correlate signals based on nuclear interactions either through bonds or through space. magritek.com

¹H-¹H COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. researchgate.net For 4-Ethylthioanisole, a COSY spectrum would show a cross-peak connecting the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also show correlations between the adjacent aromatic protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling). columbia.edu An HSQC spectrum of 4-Ethylthioanisole would definitively assign each proton signal to its corresponding carbon atom, for example, linking the quartet at ~2.95 ppm to the methylene carbon at ~28 ppm.

Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure, polymorphism, and dynamics of molecules in the solid phase. nih.govfigshare.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are dominated by these interactions, which provide rich structural information. mdpi.com Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain higher resolution spectra. mdpi.com

While ssNMR is a versatile method for analyzing crystalline powders, amorphous solids, and other solid materials, a review of the current scientific literature does not indicate specific applications or published data for the solid-state NMR analysis of 4-Ethylthioanisole. nih.govjeol.com The technique could, in principle, be used to study its crystalline packing, identify different polymorphs, or analyze its conformational properties in the solid state.

Advanced 2D NMR Techniques for Complex Structures

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov When coupled with fragmentation techniques, it offers invaluable data for structural elucidation.

For 4-Ethylthioanisole (C₉H₁₂S), the molecular ion peak (M⁺•) would be expected at an m/z corresponding to its nominal molecular weight of 152. The presence of sulfur can often be identified by the M+2 isotopic peak, which arises from the natural abundance of the ³⁴S isotope (~4.2%).

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). msu.eduresearchgate.net This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. magritek.commdpi.com For example, HRMS can easily differentiate 4-Ethylthioanisole from other isobaric compounds. The ability to obtain an exact mass provides a high degree of confidence in the compound's identity.

Table 2: HRMS Data for 4-Ethylthioanisole

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₂S |

| Nominal Mass | 152 |

| Monoisotopic (Exact) Mass | 152.06597 |

| M+1 (¹³C) Abundance | ~9.9% |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation pathways of a selected precursor ion. numberanalytics.commoravek.com In a typical experiment, the molecular ion (e.g., m/z 152 for 4-Ethylthioanisole) is isolated, subjected to fragmentation via collision-induced dissociation (CID), and the resulting product ions are analyzed. researchgate.netwpmucdn.com The fragmentation pattern is characteristic of the molecule's structure.

Studies on thioanisole (B89551) derivatives show characteristic fragmentation pathways. rsc.orgrsc.org For 4-Ethylthioanisole, key fragmentations would include the loss of the ethyl group, cleavage of the C-S bond, and rearrangements. Alpha-cleavage (cleavage of the bond adjacent to the sulfur atom) is a common pathway for thioethers. libretexts.org

Table 3: Predicted MS/MS Fragmentation Pattern for 4-Ethylthioanisole (Precursor Ion: m/z 152)

| Predicted Fragment (m/z) | Proposed Identity/Loss | Notes |

|---|---|---|

| 123 | [M - C₂H₅]⁺ | Loss of the ethyl radical. |

| 119 | [M - SH]⁺ | Loss of a sulfhydryl radical, potentially via rearrangement. rsc.org |

| 109 | [C₇H₅S]⁺ | Loss of C₂H₅ and CH₂. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes. |

High-Resolution Mass Spectrometry (HRMS)

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. jeol.com Developing a robust HPLC method is crucial for assessing the purity of 4-Ethylthioanisole and for its quantification in various matrices. A typical approach for a moderately polar compound like 4-Ethylthioanisole would involve Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. moravek.com

Method development involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable analysis time. numberanalytics.com Key parameters include the choice of column, mobile phase composition (e.g., ratio of acetonitrile (B52724) or methanol (B129727) to water), flow rate, and detector wavelength. researchgate.netchromatographyonline.com Following development, the method must be validated according to established guidelines (e.g., ICH) to ensure it is reliable, reproducible, and fit for its intended purpose. Validation includes assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). nih.govazooptics.com

Table 4: Example Parameters for RP-HPLC Method Development and Validation for 4-Ethylthioanisole

| Parameter | Typical Condition / Target Value | Purpose |

|---|---|---|

| Chromatographic Conditions | ||

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard nonpolar stationary phase for RP-HPLC. |

| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v) | Polar mobile phase; ratio is optimized for retention time. |

| Flow Rate | 1.0 mL/min | Controls analysis speed and pressure. |

| Detection | UV at ~254 nm | Aromatic compounds strongly absorb UV light. |

| Retention Time (t_R) | 3 - 10 min | Target range for efficient analysis. |

| Validation Parameters | ||

| Linearity (R²) | ≥ 0.999 | Demonstrates a proportional response to concentration. |

| Accuracy (% Recovery) | 98 - 102% | Closeness of measured value to the true value. |

| Precision (% RSD) | < 2% | Measures repeatability and intermediate precision. |

| Selectivity | No interfering peaks at t_R of analyte | Ensures the method is specific for the analyte. |

| Limit of Detection (LOD) | S/N ratio ~3:1 | Lowest concentration that can be reliably detected. |

Chromatographic Separation Parameters and Optimization

The successful separation of 4-Ethylthioanisole from potential impurities or related compounds hinges on the careful selection and optimization of several key chromatographic parameters. researchgate.netscirp.org These parameters influence the retention and resolution of the analyte on the stationary phase.

Key parameters that are typically optimized include:

Stationary Phase: Reversed-phase columns, such as C18, are commonly employed for the separation of moderately polar compounds like 4-Ethylthioanisole. chromatographyonline.comjapsonline.com The choice of a specific C18 column can impact selectivity. For instance, polar-embedded phases may offer alternative selectivity for critical separations. chromatographyonline.com

Mobile Phase: A mixture of an aqueous buffer and an organic modifier, typically acetonitrile or methanol, is used as the mobile phase in reversed-phase HPLC. japsonline.comimeko.org The pH of the aqueous phase and the gradient elution program, which involves changing the mobile phase composition over time, are critical for achieving optimal separation. chromatographyonline.comimeko.org For example, a method might start with a higher percentage of aqueous buffer and gradually increase the organic modifier concentration to elute compounds with increasing hydrophobicity.

Flow Rate and Column Temperature: The flow rate of the mobile phase and the column temperature also affect the separation. chromatographyonline.comscirp.org A typical flow rate might be around 1.0-1.2 mL/min, and the column temperature is often maintained at a constant value, such as 45°C, to ensure reproducible retention times. japsonline.com

The optimization process often involves a systematic approach, such as Design of Experiments (DoE), to efficiently identify the optimal conditions that provide the best resolution and peak shape for 4-Ethylthioanisole. researchgate.netjapsonline.com

Table 1: Representative HPLC Method Parameters for Analysis of Aromatic Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, 50 mm x 2.1 mm, 1.7 µm | chromatographyonline.com |

| Mobile Phase A | 20 mM Ammonium (B1175870) Formate, pH 3.7 | chromatographyonline.com |

| Mobile Phase B | Acetonitrile | chromatographyonline.comjapsonline.com |

| Gradient | Optimized for separation of target analytes | chromatographyonline.comimeko.org |

| Flow Rate | 1.2 mL/min | japsonline.com |

| Column Temperature | 45°C | japsonline.com |

| Injection Volume | 20 µL | japsonline.com |

| Detection | Diode Array Detector (DAD) | scioninstruments.com |

Detector Coupling (e.g., Diode Array Detection (DAD), UV-Vis)

HPLC systems are coupled with detectors to monitor the eluting compounds. For aromatic compounds like 4-Ethylthioanisole, which contain a chromophore, Ultraviolet-Visible (UV-Vis) and Diode Array Detectors (DAD) are highly effective. scioninstruments.com

A DAD, also known as a Photo Diode Array (PDA), is a powerful detector that acquires the entire UV-Vis spectrum of the eluting compound simultaneously. scioninstruments.com This provides several advantages:

Wavelength Selection: The optimal wavelength for detecting 4-Ethylthioanisole can be selected post-run to maximize sensitivity.

Peak Purity Analysis: The DAD can assess the spectral homogeneity across a chromatographic peak, providing an indication of its purity. scioninstruments.com

Compound Identification: The acquired UV spectrum serves as a characteristic fingerprint that can aid in the tentative identification of 4-Ethylthioanisole by comparing it to a reference spectrum. scioninstruments.comlcms.cz

The detector measures the absorbance of light at various wavelengths as the analyte passes through a flow cell. scioninstruments.com This results in a three-dimensional dataset of absorbance, wavelength, and time, which is invaluable for comprehensive analysis. mdpi.com

Robustness, Accuracy, Precision, and Selectivity Assessments

Method validation is a critical step to ensure that the developed HPLC method is reliable for its intended purpose. This involves assessing several key performance characteristics as per ICH guidelines. japsonline.com

Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters such as mobile phase pH, column temperature, and flow rate. neurips.ccarxiv.org A robust method demonstrates good reliability during routine use.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations of 4-Ethylthioanisole (e.g., spiked samples) and calculating the percent recovery. nih.gov Recoveries are often expected to be within a range of 98-102%. japsonline.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. chromatographyonline.comjapsonline.com For assays, a precision of <1% RSD is often achievable. chromatographyonline.com

Selectivity: Selectivity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. arxiv.org This is demonstrated by showing that the peak for 4-Ethylthioanisole is well-resolved from other peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgetamu.edu It is the method of choice for the analysis of volatile and semi-volatile compounds, making it highly suitable for 4-Ethylthioanisole. thermofisher.com

The process begins with the injection of the sample into the GC, where it is vaporized and separated into its components within a capillary column. etamu.edu The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. etamu.edunist.gov

For the analysis of volatile sulfur compounds like 4-Ethylthioanisole, techniques such as headspace solid-phase microextraction (HS-SPME) can be used for sample preconcentration, significantly improving the sensitivity of the method. researchgate.net The choice of SPME fiber coating, extraction time, and temperature are critical parameters that need to be optimized. researchgate.netmdpi.com

Table 2: Typical GC-MS Parameters for Volatile Sulfur Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm | mdpi.com |

| Carrier Gas | Helium, 1.2 mL/min | mdpi.com |

| Oven Program | 40°C (3 min) to 280°C at 10°C/min, hold 5 min | mdpi.com |

| Ionization Mode | Electron Ionization (EI), 70 eV | mdpi.com |

| Mass Analyzer | Quadrupole | etamu.edu |

| Scan Range | 29-550 Da | mdpi.com |

GC-MS is widely used in various fields, including environmental analysis, food and flavor chemistry, and forensic science, due to its high sensitivity and specificity. wikipedia.orgnist.gov Advanced techniques like GC-tandem MS (MS/MS) can provide even higher selectivity for quantitative analysis in complex matrices. thermofisher.com The development of "cold EI" techniques further expands the range of compounds amenable to GC-MS analysis, including thermally labile ones. spectroscopyonline.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the molecular structure and functional groups present in a molecule. horiba.comlibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. libretexts.orgmasterorganicchemistry.com Different functional groups absorb IR radiation at characteristic frequencies, making the IR spectrum a molecular fingerprint. libretexts.org For 4-Ethylthioanisole, the IR spectrum would exhibit characteristic bands corresponding to:

Aromatic C-H stretching vibrations (typically in the 3100-3000 cm⁻¹ region). ijert.org

Aliphatic C-H stretching vibrations of the ethyl and methyl groups (in the 3000-2850 cm⁻¹ region). ijert.org

C=C stretching vibrations of the aromatic ring.

C-S stretching vibrations. ijert.org

Raman Spectroscopy: Raman spectroscopy is an inelastic light scattering technique. horiba.com When a laser interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a change in energy that corresponds to the vibrational energy levels of the molecule. horiba.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. americanpharmaceuticalreview.com It is advantageous for analyzing aqueous solutions due to the weak Raman scattering of water. horiba.com For 4-Ethylthioanisole, the Raman spectrum would also provide a unique fingerprint, with strong signals often observed for the aromatic ring and sulfur-containing moieties. ijert.orgamericanpharmaceuticalreview.com

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman spectra to aid in the assignment of vibrational modes. ijert.org

Table 3: General Vibrational Regions for 4-Ethylthioanisole Functional Groups

| Functional Group Vibration | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | ijert.org |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman | ijert.org |

| C=C Aromatic Stretch | 1600 - 1450 | IR, Raman | spectroscopyonline.com |

| C-S Stretch | 800 - 600 | IR, Raman | ijert.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.comimmutoscientific.com This method relies on the diffraction of X-rays by the ordered array of atoms in a crystal. libretexts.org

To perform an X-ray crystallographic analysis of 4-Ethylthioanisole, a single crystal of high quality is required. immutoscientific.com The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a series of spots of varying intensity, is collected on a detector. libretexts.org

By analyzing the positions and intensities of these diffraction spots, it is possible to determine the electron density distribution within the crystal and, subsequently, the exact positions of all atoms in the molecule. This provides unambiguous information on:

Bond lengths

Bond angles

Torsional angles, which define the conformation of the molecule in the solid state.

While no specific X-ray crystal structure for 4-Ethylthioanisole itself was found in the provided search results, studies on related thioanisole derivatives have been conducted. tu-dortmund.deresearchgate.net These studies demonstrate the power of X-ray crystallography in elucidating the solid-state structures of such compounds, including the conformation of the thioether group relative to the aromatic ring. tu-dortmund.de

Applications of 4 Ethylthioanisole and Its Derivatives in Advanced Scientific Fields

Material Science and Engineering Applications

In material science, the versatility of EDOT and its polymer, PEDOT, allows for the engineering of materials with tailored functionalities, from conducting polymers to advanced composites. mdpi.com

Design and Synthesis of Functional Polymers and Composites

The synthesis of functional polymers using EDOT derivatives is a cornerstone of modern material science. rsc.org The goal is to create polymers with specific, controllable properties such as high conductivity, stability, and processability. mdpi.com One of the most prominent examples is PEDOT:PSS (poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate)), which is valued for its high conductivity and stability, making it a benchmark material in bioelectronics. mdpi.com

The synthesis of these functional polymers can be achieved through various methods, primarily chemical and electrochemical polymerization. Current time information in Bangalore, IN.mdpi.com In chemical oxidative polymerization, an oxidant like iron (III) chloride or ammonium (B1175870) persulfate is used in the presence of a dopant, which can be a biopolymer such as DNA or hyaluronic acid, to create stable aqueous dispersions. mdpi.com Electrochemical polymerization offers precise control over film thickness and uniformity directly on an electrode surface. mdpi.com

Researchers have developed several functionalized EDOT monomers to introduce specific chemical groups into the final polymer. This "post-polymerization modification" approach allows for the creation of a wide range of functional materials from a common reactive precursor. nih.gov For instance, chloromethyl-EDOT serves as a key intermediate, enabling the attachment of various functionalities like azides, amines, or thiols through nucleophilic substitution. mdpi.com

Table 1: Synthesis Methods for Functional PEDOT Derivatives

| Synthesis Method | Description | Key Reagents/Components | Resulting Polymer Characteristics |

|---|---|---|---|

| Chemical Oxidative Polymerization | Polymerization of EDOT monomer using an oxidant in the presence of a dopant/stabilizer. | EDOT, Iron (III) chloride, Ammonium persulfate, Biopolymers (e.g., Hyaluronic Acid, DNA). mdpi.com | Produces stable aqueous dispersions (e.g., PEDOT:PSS), suitable for thin-film processing. mdpi.com |

| Electrochemical Polymerization | Polymerization and deposition of the polymer film onto an electrode in a single step. mdpi.com | EDOT monomer, Electrolyte solution, Water-soluble fullerene derivatives. mdpi.com | Creates uniform films with strong adhesion to the electrode; thickness is easily controlled. mdpi.com |

| Post-Polymerization Modification | Synthesis of a reactive polymer precursor followed by chemical conversion to introduce functional groups. nih.gov | Functional monomers (e.g., chloromethyl-EDOT), Nucleophiles (amines, azides). mdpi.comnih.gov | Allows for a wide variety of functionalities (hydroxyl, carboxyl, azide, etc.) on the polymer backbone. mdpi.com |

These synthetic strategies have led to the development of composites with unique properties. For example, composites of PEDOT with fullerene derivatives exhibit photoconductivity in the near-infrared (IR) range, resulting from charge carrier generation via electron transfer from the photoexcited PEDOT to the fullerene. mdpi.com

Integration into Nanomaterials and Nanocomposites

The unique properties that emerge at the nanometer scale have made nanomaterials a focus of intense research. pnnl.gov Integrating PEDOT and its derivatives into nanomaterials and nanocomposites combines the advantages of both components, leading to hybrid systems with enhanced or novel functions. pnnl.gov Nanomaterials are broadly defined as materials where individual units have at least one dimension under 100 nanometers. pnnl.goveuropa.eu

One key strategy involves incorporating nanoparticles (NPs) into or onto polymer-based nanofibers. mdpi.com This approach creates hybrid composite scaffolds that can maximize the biological or electronic effects of the NPs while leveraging the structural benefits of the polymer matrix, such as high porosity and a large surface area. mdpi.com For example, combining conductive polymers like PEDOT with elastomers or hydrogels improves their stretchability and mechanical robustness for use in soft electronic devices. mdpi.com

The synthesis of these nanocomposites can be achieved through various techniques. Solution-based synthesis and vapor deposition are common methods for generating the nanomaterial components. pnnl.gov Subsequently, these nanoparticles can be integrated into a polymer matrix. For instance, PEDOT-based composites have been created by combining the polymer with carbon nanofibers or nanotubes, which has been shown to increase osteoblast activity and binding in biomedical applications. oulu.fi

Development of Biomaterials for Tissue Engineering and Regenerative Medicine

Biomaterials for tissue engineering aim to restore tissue functionality by using scaffolds, growth factors, and living cells. slideshare.net The ideal scaffold should be biocompatible, biodegradable, and possess appropriate mechanical properties and architecture to support cell growth. slideshare.net Synthetic polymers are often used due to their reproducibility and tailorable properties. oulu.fi

PEDOT derivatives have emerged as promising candidates for tissue engineering scaffolds, particularly due to their electrical conductivity and biocompatibility. mdpi.com The ability to conduct electrical signals is valuable for regenerating electro-active tissues like nerve and heart tissue. wiley.com Functionalized PEDOT can be designed to promote specific cell interactions. For instance, creating PEDOT dispersions with biopolymers like hyaluronic acid or chondroitin (B13769445) sulfate (B86663) results in biocompatible conducting layers that can be used as scaffolds. mdpi.com

These conductive biomaterials can influence cell behavior, including attachment, proliferation, migration, and differentiation. mdpi.com The development of biomimetic materials, which mimic the natural extracellular matrix (ECM), is a key goal. nih.gov This can be achieved by modifying material surfaces with bioactive molecules, such as short peptide sequences, to elicit specific cellular responses. nih.gov In the context of regenerative medicine, derivatives from sources like the amniotic membrane are also studied for their ability to provide scaffolds and immunomodulatory cells for tissue regeneration. nih.govnih.gov

Functionalized Surfaces and Coatings

Surface modification is a critical technique used to alter the surface properties of materials to enhance their performance, durability, and functionality without changing the bulk material. researchgate.netfrontiersin.org This is particularly important for implants and electronic devices where surface interactions are paramount.

PEDOT and its derivatives are widely used to create functional coatings. mdpi.com Thin films of PEDOT:PSS can be deposited via simple processing methods like spin-coating to create conductive and transparent surfaces. mdpi.commdpi.com Such coatings are integral to flexible electronics and bio-interface applications.

Advanced surface modification can also involve creating specific patterns or introducing new elements. researchgate.net For example, laser surface treatment can create micro-patterns that improve lubrication, while plasma treatments can form inorganic layers that enhance hardness and corrosion resistance. researchgate.net In a more targeted approach, surfaces can be functionalized with specific molecules to achieve desired interactions. Modifying silica (B1680970) surfaces with β-alanine derivatives, for instance, creates a stationary phase with both hydrophobic and hydrophilic properties for advanced chromatography applications. nih.gov Similarly, the controlled deposition of nanoparticles onto a surface can endow it with precise "valency" for creating structured assemblies like nanoparticle dimers or chains. rsc.org

Advanced Sensing and Actuator Technologies

Sensors and actuators are devices that work in tandem: sensors monitor environmental conditions and convert them into electrical signals, while actuators receive these signals and produce a physical motion or action. upkeep.commonolithicpower.com Electroactive polymers (EAPs), including conducting polymers like PEDOT, are a class of smart materials that are central to the development of next-generation sensors and actuators. mdpi.com

PEDOT's ability to undergo electrochemical redox reactions, which induce volume changes, makes it suitable for actuator applications. mdpi.com These actuators can operate at low voltages (typically <1.5 V), a significant advantage for bioelectronic and wearable systems. mdpi.com When used in sensors, the electrical properties of PEDOT can change in response to various stimuli—mechanical, chemical, or biological—allowing it to transduce these inputs into measurable electrical signals. mdpi.com

The integration of sensors and actuators into single hybrid systems enables intelligent detection and movement. nih.gov For example, an actuator can reposition a sensor to different locations to gather more comprehensive data. nih.gov Research in this area focuses on developing systems for diverse applications, from biomedical devices to soft robotics. mdpi.com

Table 2: PEDOT in Sensing and Actuation

| Technology | Principle of Operation | Key Properties of PEDOT Utilized | Example Application |

|---|---|---|---|

| Biosensors | Change in conductivity or electrochemical signal upon binding of a target analyte. | High conductivity, biocompatibility, functionalizable surface. mdpi.com | Detection of biomolecules, monitoring cell activity. mdpi.commdpi.com |

| Actuators | Volume change induced by electrochemical redox reactions upon applying a low voltage. mdpi.com | Electrochemical activity, low operating voltage, mechanical flexibility. mdpi.commdpi.com | Artificial muscles, soft robotics, drug delivery systems. mdpi.comrsc.org |

| Integrated Sensor-Actuator Systems | A sensor detects a stimulus, and the signal triggers a response from an actuator. upkeep.comnih.gov | Combination of sensing and actuation properties within a single material. | Self-monitoring medical implants, adaptive robotic grippers. nih.gov |

Recent developments include the production of highly sensitive displacement sensors with integrated electromagnetic actuators for advanced scientific instruments, capable of reaching noise levels as low as 4.5 x 10⁻¹¹ m/√Hz at 1 Hz. arxiv.org

Development of Smart Materials

Smart materials, also known as responsive materials, are designed to modify their properties in a controllable and reversible way in response to external stimuli such as temperature, pH, light, or electric fields. iberdrola.comnih.gov This responsiveness makes them suitable for a wide range of innovative applications, from self-healing screens to drug delivery systems that release their payload only when an infection is detected. iberdrola.com

Conducting polymers like PEDOT are a prime example of smart materials. mdpi.com Their electrical and optical properties can be tuned by electrochemical doping, making them responsive to electrical stimuli. mdpi.com This forms the basis for their use in electrochromic devices (smart windows) and sensors. skyquestt.com Furthermore, polymers can be designed to respond to other cues. For instance, stimuli-responsive hydrogels can undergo a phase transition from liquid to gel in response to changes in temperature or pH, which is highly useful for localized drug delivery and tissue engineering. nih.govresearchgate.net

The field of smart materials is rapidly expanding, driven by the need for more efficient, high-performance products in sectors like automotive, aerospace, healthcare, and electronics. skyquestt.com The development of these materials often involves creating complex polymer architectures using advanced synthesis methods like controlled radical polymerization, which allows for precise control over the material's final properties. advancedsciencenews.com

Medicinal Chemistry and Pharmacological Research

The 4-ethylthioanisole moiety, characterized by a phenyl ring substituted with an ethylthio group, serves as a significant structural component in the design of novel therapeutic agents. Its contribution to a molecule's lipophilicity, metabolic stability, and binding interactions has made it a subject of interest in medicinal chemistry. Research has integrated this chemical entity into various molecular scaffolds, leading to the development of compounds with a wide array of biological activities.

Development of 4-Ethylthioanisole-based Drug Scaffolds and Analogs

The 4-(ethylthio)phenyl group is a versatile building block used in the synthesis of complex heterocyclic structures intended for pharmacological use. Its incorporation can enhance membrane permeability and facilitate critical interactions with biological targets. Medicinal chemists have successfully integrated this moiety into diverse core structures, creating novel scaffolds with potential therapeutic applications.

Examples of such scaffolds include:

Quinazoline (B50416) Derivatives : The compound 4-(ethylthio)-2-phenyl-5,6,7,8-tetrahydroquinazoline (B7546769) has been identified as a member of the quinazoline class, which is extensively studied for anticancer and anti-inflammatory properties. ontosight.ai The ethylthio group at the 4-position is a key feature contributing to its specific biological profile. ontosight.ai

Thiazole (B1198619) and Benzothiazole (B30560) Analogs : The thiazole ring is a common scaffold in medicinal chemistry. ontosight.aivulcanchem.com A complex derivative, N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide, demonstrates the integration of the 4-(ethylthio)phenyl group into a multi-component molecule designed to exhibit anti-inflammatory and antimicrobial activities. vulcanchem.com Other examples include 2-(ethylthio)-4-phenylthiazole and 4-(ethylthio)-N-(4-phenylthiazol-2-yl)benzamide. ontosight.aivulcanchem.com

Triazole Scaffolds : The 1,2,4-triazole (B32235) ring is a key component in many drugs. mdpi.com Derivatives such as Phenol (B47542), 2-(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)- and Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane have been synthesized, with research indicating potential for broad biological activities, including antimicrobial and anticancer effects. ontosight.aivulcanchem.com

Pyridazinone and Pyrazolidinone Cores : The 4-(ethylthio)phenyl group has been incorporated into other heterocyclic systems like pyridazinones and pyrazolidinones. nih.govcymitquimica.com The compound 6-(3-bromophenyl)-4-(ethylthio)-4,5-dihydro-3(2H)-pyridazinone is noted for its potential in drug development due to the lipophilicity-enhancing ethylthio group. cymitquimica.com Similarly, 4-(ethylthio)-1-phenyl-3-pyrazolidinone was synthesized as part of a series of potent 5-lipoxygenase inhibitors. nih.gov

The synthesis of these diverse analogs often involves multi-step organic reactions, where the 4-ethylthioanisole moiety is introduced to modulate the physicochemical and pharmacological properties of the final compound. ontosight.aivulcanchem.comontosight.ai

Elucidation of Molecular Mechanisms of Action for Bioactivity

Derivatives of 4-ethylthioanisole achieve their biological effects through a variety of molecular mechanisms, primarily centered on the inhibition of key enzymes and the modulation of receptor function. The ethylthio group often plays a crucial role by influencing the compound's binding affinity and membrane permeability.

Key mechanisms identified for these derivatives include:

Enzyme Inhibition : Many analogs function by inhibiting enzymes implicated in disease pathways.

Receptor Tyrosine Kinase (RTK) Inhibition : Compounds like (2-(Ethylthio)phenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone are investigated as potential RTK inhibitors, which are critical targets in cancer signaling pathways.

5-Lipoxygenase Inhibition : 4-(Ethylthio)-1-phenyl-3-pyrazolidinone was identified as a potent inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory cascade. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition : Acetamide-thiazole scaffolds containing the 4-(ethylthio)phenyl group show potential for selective COX-2 inhibition, which would reduce the synthesis of inflammatory prostaglandins (B1171923). vulcanchem.com

Induction of Apoptosis : Certain triazole-based derivatives are proposed to exert anticancer effects by inducing programmed cell death (apoptosis). vulcanchem.com This can be achieved through mechanisms such as the generation of reactive oxygen species (ROS), which creates oxidative stress, and interaction with enzymes like topoisomerase II to disrupt DNA replication. vulcanchem.com

Allosteric Modulation of Receptors : A notable mechanism is the allosteric potentiation of AMPA-type glutamate (B1630785) receptors by 4-[2-(Phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide (PEPA). jneurosci.org This compound modulates receptor activity by slowing the rate of desensitization, thereby enhancing neuronal signaling. jneurosci.org

Disruption of Bacterial Cell Wall Synthesis : In antimicrobial applications, the ethylthio group may enhance the potency of benzothiazole derivatives against bacteria like methicillin-resistant Staphylococcus aureus (MRSA) by increasing the molecule's ability to penetrate the bacterial membrane and interfere with cell wall synthesis. vulcanchem.com

Target Identification and Engagement Studies

Identifying the specific molecular targets of 4-ethylthioanisole derivatives is a critical step in understanding their therapeutic potential and mechanism of action. Engagement studies confirm the direct interaction between the compound and its biological target, validating its role in modulating a particular pathway. Research has successfully identified primary targets for several derivatives.

For instance, 4-(ethylthio)-1-phenyl-3-pyrazolidinone was found to be a highly potent inhibitor of 5-lipoxygenase, with an IC50 value of 60 nM, confirming this enzyme as its direct target in the context of anti-inflammatory action. nih.gov In the field of neuroscience, 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide (PEPA) was shown to selectively potentiate AMPA-type glutamate receptors, with a clear preference for flop splice variants, thereby identifying these specific receptor subunits as its molecular target. jneurosci.org

Further studies on tropane (B1204802) derivatives bearing a 4-alkylthiophenyl group have characterized their binding affinities for various monoamine transporters, identifying the serotonin (B10506) transporter (5-HTT) as a high-affinity target for these compounds. researchgate.net In the area of anticancer research, investigations into quinazolinone derivatives containing an ethylthio group have demonstrated inhibitory action against specific human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and XII. tandfonline.com

Below is a table summarizing identified molecular targets for various 4-ethylthioanisole derivatives.

| Derivative Scaffold/Name | Identified Molecular Target(s) | Field of Research |